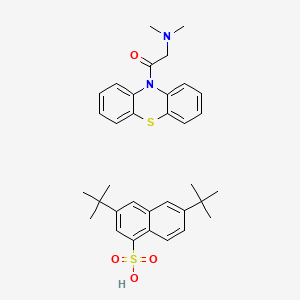
Einecs 306-853-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 306-853-8 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Einecs 306-853-8 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Einecs 306-853-8 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Einecs 306-853-8 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Einecs 306-853-8 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Einecs 203-770-8: Known for its use in organic synthesis and industrial applications.
Einecs 234-985-5: Recognized for its unique chemical properties and applications in various fields.
Compared to these compounds, this compound offers distinct advantages in terms of its reactivity, stability, and versatility in different scientific and industrial applications.
Biological Activity
Introduction
Einecs 306-853-8, also known as Lead and its compounds, is a chemical substance that has garnered significant attention due to its biological activity and potential health risks. This article delves into the biological effects, regulatory status, and relevant case studies surrounding this compound.
Chemical Profile
- Chemical Name : Lead and its compounds
- EINECS Number : 306-853-8
- CAS Number : 7439-92-1
Lead is a heavy metal known for its toxicological properties, particularly in biological systems. It can interfere with various cellular processes, leading to detrimental health effects.
Toxicological Effects
Lead exposure is associated with several adverse health outcomes, including:
- Neurotoxicity : Lead affects the nervous system, particularly in children, leading to developmental delays and cognitive impairments.
- Reproductive Toxicity : It is suspected of causing reproductive harm and may damage fertility.
- Hematological Effects : Lead inhibits heme synthesis, resulting in anemia.
- Kidney Damage : Chronic exposure can lead to nephrotoxicity.
Lead exerts its toxic effects through various mechanisms:
- Enzyme Inhibition : Lead inhibits enzymes involved in heme synthesis (e.g., delta-aminolevulinic acid dehydratase).
- Oxidative Stress : It induces oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
- Calcium Mimicry : Lead can mimic calcium ions, disrupting calcium signaling pathways essential for various cellular functions.
Regulatory Status
The European Chemicals Agency (ECHA) has classified lead as a substance of very high concern (SVHC) due to its hazardous properties. It is subject to strict regulations under the REACH legislation, which aims to protect human health and the environment from risks posed by chemicals.
Data Table of Biological Activity
Case Study 1: Childhood Lead Exposure
A study conducted in urban areas revealed that children with elevated blood lead levels exhibited significant deficits in IQ scores compared to their peers. The research highlighted the critical need for public health interventions to reduce lead exposure in vulnerable populations.
Case Study 2: Occupational Exposure
Workers in battery manufacturing were monitored for lead exposure over several years. The findings indicated a high incidence of hypertension and renal dysfunction among those with prolonged exposure, emphasizing the occupational hazards associated with lead.
Properties
CAS No. |
97434-76-9 |
|---|---|
Molecular Formula |
C34H40N2O4S2 |
Molecular Weight |
604.8 g/mol |
IUPAC Name |
3,6-ditert-butylnaphthalene-1-sulfonic acid;2-(dimethylamino)-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C18H24O3S.C16H16N2OS/c1-17(2,3)13-7-8-15-12(9-13)10-14(18(4,5)6)11-16(15)22(19,20)21;1-17(2)11-16(19)18-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)18/h7-11H,1-6H3,(H,19,20,21);3-10H,11H2,1-2H3 |
InChI Key |
JXZQPAURAZMEDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=CC(=CC(=C2C=C1)S(=O)(=O)O)C(C)(C)C.CN(C)CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















